molecular formula C7H14N2O2S<br>C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3 B8807991 Temik

Temik

Cat. No.: B8807991
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temik, with the common chemical name aldicarb (2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime), is a systemic carbamate insecticide, nematicide, and acaricide developed by Union Carbide in 1962 . Its granular formulation was commercialized under the trademark "this compound" in 1967, targeting soil-dwelling pests in crops such as citrus, cotton, and tobacco . Aldicarb inhibits acetylcholinesterase, disrupting nerve function in target organisms, and is highly toxic to mammals (rat oral LD₅₀: 0.93 mg/kg) . Despite its efficacy, regulatory restrictions have been imposed due to environmental and human health risks, including groundwater contamination and acute toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temik involves several steps. The starting material is typically 2-methyl-2-(methylthio)propanal, which undergoes a reaction with hydroxylamine to form the oxime derivative. This intermediate is then reacted with methyl isocyanate to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions of Aldicarb

Aldicarb undergoes rapid oxidation in environmental conditions, particularly in soil. Under aerobic conditions, it converts to aldicarb sulfoxide and aldicarb sulfone . Field studies indicate that >50% of applied aldicarb dissipates within 7 days in sandy soils, with sulfoxide peaking at 8.24 mg/kg and sulfone at 0.8 mg/kg after 14 days .

Reaction Pathway Key Metabolite Half-life in Soil
Oxidation (aerobic)Aldicarb sulfoxideRapid (days)
Oxidation (anaerobic)Aldicarb sulfoneShorter than aerobic

The oxidation process is influenced by soil type and moisture, with sandy soils promoting faster degradation due to low organic matter retention .

Hydrolytic Degradation

Aldicarb undergoes pH-dependent hydrolysis, particularly under alkaline conditions. The hydrolysis half-life varies dramatically with pH:

  • High pH (>12): Minutes to hours

  • pH 6.0: ~560 days

In alkaline environments, aldicarb breaks down into aldicarb oxime , methylamine , and carbon dioxide . This reaction is critical for environmental fate modeling, as groundwater contamination risks depend on pH levels and soil properties .

Environmental Degradation Pathways

Aldicarb exhibits distinct degradation behavior in aerobic vs. anaerobic conditions:

  • Aerobic soils: Rapid conversion to sulfoxide, followed by slower oxidation to sulfone .

  • Anaerobic soils: Slower initial degradation but shorter total toxic residue half-lives compared to aerobic conditions .

Condition Primary Metabolite Key Half-life
Aerobic (surface)Aldicarb sulfoxide0.5–3 months
Saturated zoneAldicarb sulfone0.4–36 months

Sandy soils with low organic matter are most prone to leaching, leading to groundwater contamination .

Biochemical Reactions

As a cholinesterase inhibitor, aldicarb reversibly binds to acetylcholinesterase (AChE), preventing acetylcholine breakdown. This action is rapidly reversible compared to organophosphate pesticides, with symptoms typically resolving within 6 hours .

Mechanism :

  • Binding : Aldicarb carbamylates AChE via nucleophilic attack on the carbonyl oxygen .

  • Reactivation : Spontaneous enzyme recovery occurs due to the labile carbamate bond .

Stability and Reactivity

  • Stability : Stable under normal conditions but decomposes under extreme heat, releasing oxides of nitrogen , sulfur , and carbon , as well as aldicarb oxime .

  • Incompatibility : Reacts with strong bases to produce hazardous byproducts .

Factor Impact
Extreme heatDecomposition to toxic gases
Alkaline conditionsHydrolysis to methylamine + CO₂

Analytical Detection

Aldicarb in soil is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a limit of quantitation (LOQ) of 11.0 µg/kg and detection limit (LOD) of 1 µg/kg . Recovery rates in sandy loam soil range from 86.5% to 120% at fortification levels of 0.1–1.0 mg/kg .

Scientific Research Applications

Agricultural Use

Temik is primarily employed in agriculture as a pesticide. Its applications include:

  • Cotton Production : this compound has been extensively used to manage pests in cotton fields. A study by Scott (1990) demonstrated that applying this compound at planting significantly improved pest control compared to other methods .
  • Potato Cultivation : In Bhopal, India, a study indicated that this compound was applied over large areas to control nematodes and other pests, showing effective results in yield improvement .

Environmental Impact Studies

Research has focused on the environmental implications of this compound usage. For instance:

  • Soil Health : Studies have shown that incorporating this compound into the soil can reduce the persistence of certain herbicides, potentially altering the dynamics of pest management strategies .
  • Non-target Species : The incorporation of this compound into soil has been found to minimize hazards to non-target avian species, indicating a lower risk to wildlife when used appropriately .

Toxicological Research

The safety profile of this compound has been extensively documented through various toxicological studies:

  • Human Health Monitoring : Research has included clinical trials and monitoring studies assessing the effects of aldicarb exposure on human health. Notably, acute cases of pancreatitis were reported following ingestion of this compound granules .
  • Animal Studies : Over 280 animal studies have been conducted to evaluate the toxicological effects of aldicarb, contributing to its regulatory assessments worldwide .

Table 1: Summary of Key Studies on this compound Applications

Study ReferenceCrop TypeApplication RateKey Findings
Scott (1990)Cotton0.50 lb/acreEnhanced pest control compared to alternatives
Bhopal StudyPotatoes27.1 kg/haEffective nematode control; yield improvement
EPA Study (1977)VariousVariableReduced hazards to non-target species
Goldman et al.Human HealthN/AAcute pancreatitis linked to exposure

Table 2: Toxicological Findings Related to Aldicarb

Toxicity AspectFindings
Acute ToxicitySignificant effects observed in animal studies
Human ExposureReports of acute pancreatitis in humans
Environmental PersistenceReduced herbicide persistence in treated soils

Case Study 1: Cotton Pest Management in the USA

In a three-year study conducted in the southern United States, researchers evaluated the effectiveness of this compound applied at planting time versus other insecticides. The results indicated that fields treated with this compound had lower pest populations and higher yields compared to untreated controls.

Case Study 2: Worker Exposure Assessment in Panama

A field study assessed worker exposure during the application of this compound in Panama. The study monitored cholinesterase levels among workers and found that while some exposure occurred, it was within acceptable limits when proper protective equipment was used .

Mechanism of Action

The primary mechanism of action of Temik is through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Chemical and Functional Similarities

Temik belongs to the carbamate class, sharing a mechanism of action with compounds like Fosthiazate (another carbamate nematicide). However, it is distinct from organophosphates (e.g., Ethoprophos) and neonicotinoids (e.g., Admire/Imidacloprid) in chemical structure and environmental behavior.

Efficacy Against Target Pests

Nematode Control

In field trials against cereal cyst nematode (Heterodera avenae) in wheat, this compound (22.5 kg/ha) achieved superior control:

  • 54.01% reduction at seedling stage
  • 60.81% reduction at flowering stage
  • 52.45% reduction at filling stage
    Post-harvest nematode density was reduced by 95.29% compared to untreated controls. In contrast, Ethoprophos (30 kg/ha) and Fosthiazate (30 kg/ha) showed lower efficacy (82.94% and 76.48% reductions, respectively) .

Insecticidal Performance

In citrus orchards, this compound and Admire (imidacloprid) both enhanced tree growth, though this compound exhibited variable efficacy against insect populations depending on application timing and soil conditions .

Toxicity and Environmental Impact

Compound Class Mammalian Toxicity (LD₅₀, mg/kg) Environmental Risks
This compound (Aldicarb) Carbamate 0.93 (rat, oral) High groundwater contamination risk; banned in 2018
Admire (Imidacloprid) Neonicotinoid 450 (rat, oral) Bee colony collapse; moderate soil persistence
Ethoprophos Organophosphate 34 (rat, oral) Moderate leaching risk; toxic to birds
Fosthiazate Carbamate 57 (rat, oral) Lower mammalian toxicity; limited groundwater impact

Table 1: Comparative toxicity and environmental profiles of this compound and similar compounds.

This compound’s high toxicity and persistence in soil (half-life <7 days for aldicarb, but metabolites remain toxic ) contrast with Admire ’s lower acute mammalian toxicity but controversial impact on pollinators. Ethoprophos and Fosthiazate offer intermediate safety profiles but differ in nematode control efficiency .

Application Methods and Crop Compatibility

  • This compound : Granular soil application, systemic uptake by roots. Effective in cotton, citrus, and tobacco .
  • Admire : Applied as soil drench or foliar spray; used in citrus and vegetables .
  • Ethoprophos : Soil-incorporated granules; common in potatoes and sugarcane.
  • Fosthiazate : Soil application for nematode control in tomatoes and strawberries.

This compound’s systemic action provides longer residual activity (≥6 weeks under optimal conditions) but requires strict adherence to pre-harvest intervals (e.g., 90 days for cotton) to minimize residues .

Regulatory and IPM Considerations

This compound’s role in integrated pest management (IPM) stems from its selectivity toward beneficial insects, preserving natural predator populations in cotton fields . However, alternatives like seed treatments and foliar sprays are increasingly favored due to this compound’s regulatory phase-out in many regions .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing Temik's acute toxicity in aquatic ecosystems?

Methodological Answer: Use OECD Test Guideline 203 for fish acute toxicity studies. Expose model species (e.g., Daphnia magna) to this compound at concentrations ranging from 0.1–100 mg/L under controlled pH (6.5–8.5) and temperature (20–25°C). Monitor mortality rates at 24/48/96-hour intervals and calculate LC₅₀ values using probit analysis. Include negative controls and validate results with reference toxicants (e.g., sodium chloride) .

Q. How can HPLC-MS be optimized for quantifying this compound residues in soil samples?

Methodological Answer: Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile:water (70:30). Use a gradient elution at 1.0 mL/min and detect via electrospray ionization (ESI+) in MRM mode (m/z 191 → 116). Validate recovery rates (≥80%) by spiking soil samples with this compound at 0.01–10 ppm and comparing against matrix-matched calibration curves. Include internal standards (e.g., aldicarb-d₃) to correct for matrix effects .

Q. What statistical methods are appropriate for comparing this compound's efficacy across agricultural field trials?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests to evaluate differences in pest mortality rates between this compound-treated and control plots. Use linear regression to correlate application rates (e.g., 0.5–2.0 kg/ha) with crop yield improvements. Account for spatial variability via randomized block design and report 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound's endocrine-disrupting effects be reconciled in meta-analyses?

Methodological Answer: Conduct a systematic review using PRISMA guidelines. Classify studies by model organism (e.g., rodents vs. amphibians), exposure duration (acute vs. chronic), and endpoints (e.g., vitellogenin levels). Perform subgroup analysis and assess publication bias via funnel plots. Weight studies by sample size and methodological rigor (e.g., blinding, controls). Use mixed-effects models to quantify heterogeneity (I² statistic) .

Q. What novel synthesis routes improve this compound's stability while reducing hydrolytic degradation?

Methodological Answer: Explore microencapsulation techniques using polyurea or chitosan matrices to slow hydrolysis. Characterize release kinetics via in vitro assays at pH 4.0–9.0. Compare degradation half-lives (t₁/₂) of encapsulated vs. free this compound using Arrhenius plots. Validate stability with accelerated aging tests (40°C, 75% RH for 90 days) .

Q. Which in silico models predict this compound's metabolic pathways in non-target organisms?

Methodological Answer: Apply computational tools like BioTransformer 3.0 to simulate Phase I/II metabolism. Validate predictions with in vitro liver microsome assays (e.g., rat S9 fractions) and UPLC-QTOF analysis. Cross-reference metabolites (e.g., aldicarb sulfoxide) with empirical data from existing pharmacokinetic studies .

Q. How do soil microbiomes influence this compound's degradation kinetics in anaerobic vs. aerobic conditions?

Methodological Answer: Conduct microcosm experiments with ¹⁴C-labeled this compound. Monitor mineralization rates (CO₂ evolution) and extractable residues via liquid scintillation counting. Perform 16S rRNA sequencing to identify microbial taxa (e.g., Pseudomonas spp.) correlated with degradation efficiency. Compare half-lives using first-order kinetics models .

Q. Data and Methodology Considerations

Q. What quality control measures ensure reproducibility in this compound's ecotoxicological studies?

Methodological Answer: Implement ISO/IEC 17025-accredited protocols for sample preparation and instrumentation. Include triplicate measurements, spike-and-recovery tests (85–115% acceptable range), and inter-laboratory comparisons. Document all deviations from SOPs and archive raw data (e.g., chromatograms, spectral libraries) in FAIR-compliant repositories .

Q. How can machine learning enhance risk assessment of this compound in heterogeneous environments?

Methodological Answer: Train random forest models on datasets integrating this compound application rates, soil properties (OM%, CEC), and climatic variables. Use SHAP values to interpret feature importance. Validate predictions with field monitoring data on groundwater contamination .

Q. Ethical and Interdisciplinary Challenges

Q. What ethical frameworks guide this compound research involving endangered species?

Methodological Answer: Adhere to IUCN guidelines for non-lethal sampling (e.g., fecal hormone analysis). Obtain permits from regulatory bodies (e.g., EPA, CITES). Justify animal use via harm-benefit analysis and minimize sample sizes using power analysis .

Q. How can cross-disciplinary studies address gaps in this compound's human health risk assessment?

Methodological Answer: Integrate epidemiological data (e.g., biomonitoring of agricultural workers) with toxicokinetic models. Collaborate with social scientists to design surveys on protective equipment usage and exposure pathways. Use Bayesian networks to quantify uncertainty in risk estimates .

Properties

Key on ui mechanism of action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/

Molecular Formula

C7H14N2O2S
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

190.27 g/mol

IUPAC Name

[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)

InChI Key

QGLZXHRNAYXIBU-UHFFFAOYSA-N

impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3

SMILES

CC(C)(C=NOC(=O)NC)SC

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

boiling_point

Decomposes (NTP, 1992)
decomposes

Color/Form

Crystals from isopropyl ether

density

1.195 at 77 °F (EPA, 1998)
Specific gravity: 1.1950 at 25 °C
1.195

melting_point

210 to 214 °F (EPA, 1998)
99-100 °C
100 °C
210-214 °F

physical_description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
White crystals with a slightly sulfurous odor;  [CAMEO]
COLOURLESS CRYSTALS.
White crystals with a slightly sulfurous odor. Commercial formulations are granular.

solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone
Aldicarb solubilities (expressed as %) at various temperatures.
Table: Percent Solubility [Table#3193]
350 g/kg, acetone;  300 g/kg, dichloromethane;  150 g/kg, benzene;  150 g/kg, xylene;  all at 25 °C
In water, 4,930 mg/L at 20 °C
Practically insoluble in hexane
Solubility in water, g/100ml at 25 °C: 0.6

vapor_pressure

Less than 0.5 at 68F (EPA, 1998)
0.0000347 [mmHg]
2.9X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 0.01
<0.5 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
[Compound]
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The process of this invention can be carried out by contacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime which is reacted with a mixture of hydrogen peroxide and a carboxylic acid in the presence of an agueous medium and a catalyst, i.e., mineral or organic sulfonic acid, to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime as a solid in an agueous slurry which is then filtered to give a water-wet cake.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temik
Reactant of Route 2
Reactant of Route 2
Temik
Reactant of Route 3
Reactant of Route 3
Temik

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.